N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide
CAS No.: 895463-93-1
Cat. No.: VC11951921
Molecular Formula: C21H15ClN2O3S2
Molecular Weight: 442.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895463-93-1 |
|---|---|
| Molecular Formula | C21H15ClN2O3S2 |
| Molecular Weight | 442.9 g/mol |
| IUPAC Name | N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)sulfonylacetamide |
| Standard InChI | InChI=1S/C21H15ClN2O3S2/c22-15-7-11-17(12-8-15)29(26,27)13-20(25)23-16-9-5-14(6-10-16)21-24-18-3-1-2-4-19(18)28-21/h1-12H,13H2,(H,23,25) |
| Standard InChI Key | UMCHIKYBFDECEE-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl |
Introduction
Synthesis Pathway
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide typically involves multi-step organic reactions:
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Formation of Benzothiazole Derivative:
The benzothiazole core is synthesized by cyclization of o-aminothiophenol with carbon disulfide or similar reagents under acidic conditions. -
Sulfonamide Coupling:
The sulfonamide group is introduced by reacting the intermediate benzothiazole derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine. -
Acetamide Linkage Formation:
The final step involves coupling the sulfonamide intermediate with an acetamide precursor under controlled conditions to yield the target compound.
Biological Significance
3.1 Antimicrobial Activity
Compounds containing benzothiazole and sulfonamide groups have been widely studied for their antimicrobial properties. These moieties are known to disrupt bacterial cell wall synthesis and inhibit key enzymes in microbial metabolism .
3.2 Anticancer Potential
The structural similarity of this compound to other benzothiazole derivatives suggests potential anticancer activity. Benzothiazoles have been reported to interact with DNA and inhibit tumor cell proliferation .
3.3 Anti-inflammatory Properties
Sulfonamides are known inhibitors of cyclooxygenase enzymes, suggesting that this compound could exhibit anti-inflammatory effects .
Analytical Characterization
The confirmation of the compound's structure is achieved using advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR): Provides detailed information on the hydrogen and carbon environments within the molecule.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR): Identifies functional groups such as amides and sulfonamides through characteristic absorption bands.
Potential Applications
This compound holds promise in various fields:
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Pharmaceutical Development: As a scaffold for designing antimicrobial or anticancer drugs.
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Molecular Docking Studies: To explore binding interactions with biological targets.
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Chemical Biology Research: As a probe to study enzyme inhibition or protein-ligand interactions.
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